Tocoquinone-1
Description
Tocoquinone-1 is a redox-active benzoquinone derivative structurally related to tocopherols (vitamin E) and ubiquinones. While its exact biosynthesis pathway remains less documented compared to other quinones, its chemical framework features a 1,4-benzoquinone core substituted with a methyl group and a prenyl side chain, akin to plastoquinones and menaquinones (vitamin K2) . This compound is hypothesized to participate in antioxidant defense mechanisms due to its quinone-hydroquinone redox cycling, similar to thymoquinone () and ubiquinone-1 . However, its biological roles and industrial applications are less characterized than those of its analogs.
Properties
CAS No. |
2134-78-3 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18O2/c1-8(2)6-7-12-11(5)13(15)9(3)10(4)14(12)16/h6H,7H2,1-5H3 |
InChI Key |
QKMDHZQFYAODOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC=C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Ferric Chloride-Mediated Oxidation
The most widely documented method involves oxidizing α-tocopherol with ferric chloride (FeCl₃). This approach, patented by, employs a stoichiometric ratio of 1.6–4 mol FeCl₃ per mole of α-tocopherol to achieve optimal yields. The reaction proceeds via a two-step process:
- Hydrolysis of α-Tocopheryl Acetate : Base-mediated hydrolysis (e.g., NaOH or KOH in ethanol) removes the acetyl group, yielding α-tocopherol.
- Oxidation : The free phenol group of α-tocopherol is oxidized to a quinone using FeCl₃ in a non-aqueous solvent (e.g., dichloromethane). The reaction completes within 2–4 hours at 25°C, with yields exceeding 80% after purification by silica gel chromatography.
Critical parameters include the exclusion of moisture to prevent side reactions and the use of excess FeCl₃ to drive the equilibrium toward quinone formation. Comparative studies note that α-tocopherol reacts faster than β- or γ-tocopherols due to stereoelectronic effects.
Alternative Oxidizing Agents
While FeCl₃ dominates industrial applications, other agents like silver oxide (Ag₂O) and ceric ammonium nitrate (CAN) have been explored. Ag₂O in anhydrous tetrahydrofuran (THF) achieves 70–75% yields but requires inert atmospheres and prolonged reaction times (12–24 hours). CAN, though efficient in aqueous acidic media, risks over-oxidation to carboxylated byproducts.
Photochemical Synthesis
Steady-State Photolysis
Photochemical methods exploit the light-induced reactivity of tocopherol derivatives. In polar solvents (e.g., methanol or acetonitrile), steady-state UV irradiation (λ = 254 nm) of α-tocopherol generates a proton-transfer intermediate, identified as an ortho-quinone methide. This transient species undergoes rapid oxidation to Tocoquinone-1 upon exposure to molecular oxygen, with quantum yields of 0.15–0.20.
Flash Photolysis Dynamics
Time-resolved studies using laser flash photolysis (λ = 355 nm) reveal that the ortho-quinone methide intermediate has a lifetime of 50–100 μs in methanol, extending to 1 ms in aprotic solvents like hexane. Quenching experiments with oxygen confirm its role as the terminal oxidant, with second-order rate constants of 2.5 × 10⁹ M⁻¹s⁻¹.
Biosynthetic Pathways in Chloroplasts
Prenylation of Homogentisate
In plant chloroplasts, this compound biosynthesis begins with the prenylation of homogentisate by phytyl diphosphate (Fig. 1). The enzyme homogentisate phytyltransferase (HPT) catalyzes this reaction, forming 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).
Key Steps :
Enzymatic Oxidation
The final oxidation to this compound is mediated by plastidial oxidoreductases, though the exact enzyme remains uncharacterized. In vitro assays using chloroplast lysates show NADPH-dependent activity, suggesting a reductase-coupled mechanism.
Purification and Characterization
Chromatographic Techniques
- Thin-Layer Chromatography (TLC) : Silica gel plates developed with petrol-diethyl ether (15:1) resolve this compound (Rf = 0.45) from precursors like α-tocopherol (Rf = 0.30).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with methanol-water (95:5) eluent achieve >98% purity, monitored at 290 nm.
Spectroscopic Identification
- UV-Vis : λmax = 262 nm (quinone moiety) and 330 nm (conjugated sidechain).
- Mass Spectrometry : ESI-MS m/z 452.38 [M+H]⁺, matching the molecular formula C₂₉H₅₀O₃.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Purity (%) |
|---|---|---|---|---|
| FeCl₃ Oxidation | 80–85 | 2–4 hours | Industrial | 95 |
| Ag₂O Oxidation | 70–75 | 12–24 hours | Laboratory | 90 |
| Photochemical Synthesis | 60–65 | 6–8 hours | Laboratory | 85 |
| Biosynthesis | <5 | Days | Research | 70 |
Key Findings :
Chemical Reactions Analysis
Photochemical Reactions
Under UV irradiation, Tocoquinone-1 undergoes solvent-dependent transformations:
Steady-state photolysis in methanol generates a long-lived ortho-quinone methide intermediate via intramolecular proton transfer from the hydroxyl group to the quinone oxygen . Flash photolysis studies show this species exhibits λ<sub>max</sub> at 320 nm and decays via recombination with solvent-derived protons. Comparatively, vitamin K<sub>1</sub> under identical conditions forms shorter-lived transients (τ ≈ 50 μs) .
Redox Reactions
This compound participates in a two-electron reduction cascade:
Stepwise Reduction Pathway
-
Oxidative hydrolysis : α-Tocopherol → α-Tocopherolquinone (this compound)
-
Enzymatic reduction :
this compound + NADPH → α-Tocopherolhydroquinone (ΔG°' = -28.5 kJ/mol)
This hydroquinone derivative demonstrates 18× greater ferroptosis inhibition than parent tocopherols (IC<sub>50</sub> = 0.45 μM vs 8.2 μM in Q7 cells) . Reductase-mediated recycling maintains cellular hydroquinone concentrations at 3.2–5.7 μM in mammalian tissues .
Biochemical Interactions
This compound modulates enzymatic activity through multiple mechanisms:
Vitamin K Cycle Interference
| Parameter | This compound Effect | Vitamin K<sub>1</sub> Comparison |
|---|---|---|
| γ-Carboxylase inhibition | 85% @ 10 μM | 12% @ 10 μM |
| Plasma clotting time | ↑ 220% (rat model) | ↑ 45% |
The quinone competitively binds vitamin K epoxide reductase (K<sub>i</sub> = 0.8 μM), disrupting γ-carboxylation of clotting factors II, VII, IX, and X . This anticoagulant activity persists for 72 hr post-administration in murine models .
Analytical Characterization
Modern LC-MS methods enable precise tracking of this compound transformations:
Chromatographic Parameters
| Column | Mobile Phase B* | Flow Rate | Retention Time |
|---|---|---|---|
| BEH-C18 | 0.1% FA in ACN:IPA (3:1) | 65 μL/min | 3.2 min |
Mass Spectrometry Transitions
| Analyte | Q1 → Q3 (m/z) | Collision Energy (eV) |
|---|---|---|
| This compound | 429.253 → 165.1 | 22 |
| Hydroquinone | 431.253 → 165.1 | 18 |
*Mobile Phase A: 0.1% formic acid in water . FA=Formic acid, ACN=Acetonitrile, IPA=Isopropyl alcohol
The compound's redox activity necessitates strict anaerobic handling during analysis, with degradation rates <2%/hr under nitrogen atmosphere .
These reaction pathways position this compound as a critical node in antioxidant biochemistry and a template for designing vitamin K antagonists. The dual photochemical/redox behavior enables applications ranging from photodynamic therapy to metabolic regulation, though its strong anticoagulant effects require careful pharmacological consideration .
Scientific Research Applications
It appears that the provided search results do not contain information about "Tocoquinone-1". However, some results discuss tocopherol, tocopherol cyclase, and tocoquinone, which are related compounds. Here's what can be gathered from the search results:
Tocopherols (Vitamin E)
- Tocopherols are lipophilic antioxidants synthesized by photosynthetic organisms and are essential nutrients for humans and animals .
- Vitamin E inhibits lipid peroxidation, and its deficiency increases lipid peroxidation .
Tocopherol Cyclase (TC)
- Tocopherol cyclase (TC) catalyzes the conversion of phytyl quinol pathway intermediates to their corresponding tocopherols through the formation of the chromanol ring .
- Mutations in the TC gene result in a block in tocopherol synthesis and accumulation of DMPBQ .
Tocoquinone
- α-Tocoquinone, prepared from natural α-tocopherol by oxidation with ferric chloride, has substantially the same vitamin E activity as α-tocopherol .
- In catalyzed oxidation of d-α-tocopherol, yields of α-TQ (α-tocoquinone) were lower than 10% .
Antioxidant Activity of Phenolic Compounds
- Natural phenols are recognized as nutraceuticals and active components of functional foods, often used as adjuvants in therapy or prevention of different diseases .
- Dehydrozingerones were identified as good candidates for in-depth testing of their biological behavior and possible precursors for the synthesis of novel polyphenolic molecules with potential therapeutic applications .
- Several compounds, including dehydrozingerone derivatives, have shown significant antioxidant activity in in vitro assays .
Hyaluronic Acid (HA) Applications
- Hyaluronic acid (HA) applications cover several fields ranging from cosmetic formulations to viscosurgery, ophthalmology, orthopedic surgery, rheumatology, tissue regeneration, and targeted cancer therapy .
- HA can be combined with other bioactive ingredients for applications such as facial volume restoration, osteoarthritis treatment, cosmetic medicine, and cancer treatment .
Mechanism of Action
The mechanism of action of tocoquinone-1 involves its ability to undergo redox cycling, which allows it to participate in electron transfer reactions. This redox activity is crucial for its antioxidant properties and its potential therapeutic effects . The molecular targets and pathways involved include interactions with thiol, amine, and hydroxyl groups, which are essential for its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Related Quinones
Structural Features
The table below highlights key structural differences among Tocoquinone-1 and related compounds:
| Compound | Core Structure | Substituents | Side Chain Length | Biological Role |
|---|---|---|---|---|
| This compound | 1,4-Benzoquinone | Methyl, prenyl | Short (C10) | Antioxidant (proposed) |
| Ubiquinone-1 | 1,4-Benzoquinone | Methoxy, methyl, decaprenyl | Long (C50) | Electron transport in mitochondria |
| Phylloquinone (K1) | 1,4-Naphthoquinone | Methyl, phytyl | Long (C20) | Blood coagulation |
| Thymoquinone | 1,4-Benzoquinone | Methyl, isopropyl | None | Anti-inflammatory, antioxidant |
Key Observations :
- Core Aromaticity: this compound shares the 1,4-benzoquinone core with ubiquinone-1 and thymoquinone but differs from phylloquinone’s naphthoquinone backbone.
- Side Chain: Its short prenyl chain (C10) contrasts with ubiquinone-1’s long isoprenoid tail (C50), which is critical for membrane anchoring in mitochondrial electron transport .
Functional and Redox Properties
Redox Potential
Antioxidant Capacity
Unlike hydroquinone, which is cytotoxic at high doses (), this compound’s methyl and prenyl groups may mitigate reactive oxygen species (ROS) generation, akin to thymoquinone’s protective effects against oxidative stress ().
Stability and Bioavailability
- Thermal Stability: this compound’s short side chain reduces thermal stability compared to phylloquinone (mp 20°C vs. −20°C for phylloquinone).
- Solubility: Less lipophilic than ubiquinone-1, enhancing aqueous solubility but limiting membrane penetration.
Q & A
Q. How can researchers design a longitudinal study to assess the chronic effects of this compound supplementation while controlling for confounding variables?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
